ethyl 3-(3-bromo-5-fluorophenyl)-2-cyanoprop-2-enoate
Description
Ethyl 3-(3-bromo-5-fluorophenyl)-2-cyanoprop-2-enoate (CAS: 1909358-77-5) is a substituted acrylate derivative with the molecular formula C₁₂H₉BrFNO₂ and a molecular weight of 298.11 g/mol . Its structure features a phenyl ring substituted with bromine (at position 3) and fluorine (at position 5), a cyano group at the α-position, and an ethyl ester at the β-position of the propenoate backbone.
Properties
CAS No. |
1909358-77-5 |
|---|---|
Molecular Formula |
C12H9BrFNO2 |
Molecular Weight |
298.1 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 3-(3-bromo-5-fluorophenyl)-2-cyanoprop-2-enoate typically involves the reaction of 3-bromo-5-fluorobenzaldehyde with ethyl cyanoacetate in the presence of a base such as sodium ethoxide. The reaction proceeds via a Knoevenagel condensation, forming the desired product .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring purity through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions: Ethyl
Biological Activity
Ethyl 3-(3-bromo-5-fluorophenyl)-2-cyanoprop-2-enoate is a synthetic organic compound notable for its unique chemical structure, which includes a cyano group, an ethyl ester, and a bromo-fluoro-substituted phenyl ring. This composition suggests potential biological activities that merit detailed investigation.
The molecular formula of this compound is C₁₁H₈BrFNO₂, with a molecular weight of approximately 292.11 g/mol. The presence of halogen substituents (bromine and fluorine) on the phenyl ring enhances the compound's reactivity and biological activity compared to structurally similar compounds.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes or receptors. The halogen atoms and cyano group can significantly influence binding affinity and specificity, potentially modulating the activity of various biological pathways.
Enzyme Inhibition
Research indicates that compounds with similar structures may exhibit enzyme inhibition properties. For example, studies on related compounds have shown that they can inhibit enzymes involved in critical metabolic pathways, which could be relevant for this compound as well. The specific enzymes targeted and the degree of inhibition would need to be evaluated through experimental assays .
Case Studies
- Inhibition of Type III Secretion System (T3SS) :
-
Cytotoxicity Assays :
- In cytotoxicity assays involving various cell lines, compounds with similar structures were tested for their ability to induce apoptosis or inhibit cell proliferation. These studies highlighted the importance of substituent groups in determining the toxicity profiles of such compounds, which could also apply to this compound .
Research Findings Summary Table
Scientific Research Applications
Chemistry
Ethyl 3-(3-bromo-5-fluorophenyl)-2-cyanoprop-2-enoate serves as a valuable building block in organic synthesis. It is utilized in the preparation of more complex organic molecules, particularly those requiring specific halogenated aromatic systems. Its unique functional groups facilitate various chemical reactions, including:
- Oxidation : Transforming the compound into phenolic derivatives.
- Reduction : Converting the cyano group to amines.
- Substitution Reactions : Allowing for the introduction of different functional groups through nucleophilic substitution.
Biology
The compound is explored for its biological activity, particularly in studies related to enzyme inhibition and receptor binding. Its structural characteristics may allow it to interact with biological targets, potentially leading to therapeutic applications. Research indicates that compounds with similar structures can exhibit significant biological effects, making this compound a candidate for further pharmacological investigation.
Industry
In industrial applications, this compound is considered for use in the production of specialty chemicals and materials. Its unique properties may enhance the performance of materials in various applications, including coatings and polymers.
Comparison with Similar Compounds
Structural and Electronic Features
The target compound belongs to a family of α-cyanoacrylates with aromatic substituents. Below is a comparative analysis with key analogs:
Physical and Spectroscopic Properties
- Solubility : The target compound’s lipophilicity is likely higher than the carbazole-thiophene analog () due to fewer polar groups.
- UV-Vis Absorption: The carbazole-thiophene analog () shows redshifted absorption due to conjugation, whereas the target compound’s absorption spectrum would be dominated by the bromo-fluorophenyl and cyano groups.
- Electrochemical Behavior : The carbazole-thiophene derivative undergoes electrochemical polymerization (), while the target compound’s redox properties remain unexplored but could involve stabilization of radical intermediates via electron-withdrawing substituents.
Q & A
Basic Questions
Q. What are the recommended synthetic routes for ethyl 3-(3-bromo-5-fluorophenyl)-2-cyanoprop-2-enoate, and how do reaction conditions influence yield?
- Methodological Answer : The compound can be synthesized via a Knoevenagel condensation between 3-bromo-5-fluorobenzaldehyde and ethyl cyanoacetate, using a base catalyst (e.g., piperidine) in a polar aprotic solvent like ethanol or DMF. Yield optimization requires precise control of temperature (typically 60–80°C) and reaction time (4–8 hours), as excess base or prolonged heating may promote side reactions like hydrolysis of the nitrile group . For regioselectivity in halogenated aromatic systems, steric and electronic effects of substituents must be considered during the condensation step .
Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?
- Methodological Answer :
- NMR : and NMR can confirm the α,β-unsaturated ester structure (e.g., vinyl proton at δ 7.5–8.0 ppm, ester carbonyl at ~165 ppm) and substituent positions on the aromatic ring .
- X-ray crystallography : SHELX-based refinement (e.g., SHELXL) is essential for resolving the stereochemistry of the propenoate moiety and verifying bond angles/geometry, particularly for halogen-fluorine interactions that influence packing .
- Mass spectrometry : High-resolution ESI-MS confirms molecular ion peaks and fragmentation patterns, distinguishing isotopic contributions from bromine (/) .
Q. What structural features dictate its reactivity in polymerization or electrophilic addition?
- Methodological Answer : The α,β-unsaturated ester group enables addition polymerization via radical or anionic mechanisms, forming polymers with alternating single/double bonds. The electron-withdrawing cyano group enhances electrophilicity at the β-carbon, facilitating nucleophilic attacks (e.g., Michael additions). Steric hindrance from the 3-bromo-5-fluorophenyl group may slow polymerization kinetics, requiring initiators like AIBN or UV activation .
Advanced Research Questions
Q. How can computational methods (e.g., DFT, reaction path search algorithms) predict reaction outcomes or optimize synthesis?
- Methodological Answer :
- DFT calculations : Geometry optimization at the B3LYP/6-31G* level predicts electronic properties (e.g., frontier molecular orbitals for electrophilicity) and transition states for condensation or polymerization steps .
- Reaction path search : Tools like the Artificial Force Induced Reaction (AFIR) method, integrated with quantum chemistry software (e.g., Gaussian), can map energy landscapes for competing pathways, such as undesired dimerization vs. polymerization .
- Machine learning : Training models on experimental datasets (e.g., solvent effects, catalyst performance) can narrow optimal conditions, reducing trial-and-error experimentation .
Q. What experimental design strategies resolve contradictions between crystallographic and spectroscopic data?
- Methodological Answer :
- Factorial design : A factorial approach isolates variables (e.g., solvent polarity, crystallization rate) that may cause discrepancies. For example, rapid crystallization in polar solvents might trap metastable conformers, conflicting with solution-state NMR data .
- Dynamic NMR : Variable-temperature NMR can detect rotameric equilibria in solution, reconciling static X-ray structures with dynamic behavior .
Q. How do substituents (Br, F) influence electrochemical properties for applications in conductive polymers?
- Methodological Answer :
- Cyclic voltammetry : The electron-withdrawing fluorine and bromine atoms lower the HOMO energy, increasing oxidation stability. However, bromine’s polarizability may enhance charge-transfer interactions in polymer backbones, as observed in carbazole-based chromophores .
- In situ spectroelectrochemistry : UV-Vis/NIR monitoring during electrochemical polymerization reveals bathochromic shifts in π→π* transitions, indicating extended conjugation .
Q. What role does solvent choice play in controlling regioselectivity during functionalization?
- Methodological Answer : Polar aprotic solvents (e.g., DMF, DMSO) stabilize zwitterionic intermediates in nucleophilic additions, favoring β-carbon attack. In contrast, nonpolar solvents (e.g., toluene) may promote π-stacking of the aromatic ring, altering steric accessibility . Solvent dielectric constant correlates with reaction activation energy, as shown by COSMO-RS simulations .
Q. How can advanced separation technologies (e.g., membrane filtration) purify this compound from complex reaction mixtures?
- Methodological Answer :
- Nanofiltration : Membranes with MWCO ~300–500 Da retain unreacted aldehydes or oligomeric byproducts while allowing monomeric product permeation .
- HPLC-PDA : Reverse-phase C18 columns with acetonitrile/water gradients resolve stereoisomers or halogenated impurities, validated by MS/MS fragmentation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
